molecular formula C25H14Br2 B070725 2,7-Dibromo-9,9'-spirobifluorene CAS No. 171408-84-7

2,7-Dibromo-9,9'-spirobifluorene

Cat. No. B070725
M. Wt: 474.2 g/mol
InChI Key: UPJLZKCEPFAKSH-UHFFFAOYSA-N
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Patent
US07749618B2

Procedure details

According to a method similar to that of synthesis example 3, 2,7-dibromofluorenone (0.1 mol) and 2-biphenyl magnesium bromide are agitated in ether for 3 hr, followed by cooling to room temperature, further followed by slowly adding 50 ml of acetic acid. Ether is distilled away under reduced pressure, followed by adding thereto substantially 5 ml of HCl. Thereafter, the solution is refluxed for 1 hr, followed by filtering precipitate by suction, further followed by washing with water and recrystallizing with methanol. Thereby, 2,7-dibromo-9,9′-spirobifluorene is obtained (yield: 60%).
Name
2,7-dibromofluorenone
Quantity
0.1 mol
Type
reactant
Reaction Step One
[Compound]
Name
2-biphenyl magnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3](=O)[C:4]2[C:12](=[CH:13][CH:14]=1)[C:11]1[C:6](=[CH:7][C:8]([Br:15])=[CH:9][CH:10]=1)[CH:5]=2.[C:17](O)(=O)[CH3:18]>CCOCC>[Br:1][C:2]1[CH:14]=[CH:13][C:12]2[C:11]3[C:6](=[CH:7][C:8]([Br:15])=[CH:9][CH:10]=3)[C:5]3([C:18]4[CH:17]=[CH:8][CH:7]=[CH:6][C:5]=4[C:4]4[C:3]3=[CH:2][CH:14]=[CH:13][CH:12]=4)[C:4]=2[CH:3]=1

Inputs

Step One
Name
2,7-dibromofluorenone
Quantity
0.1 mol
Type
reactant
Smiles
BrC=1C(C2=CC3=CC(=CC=C3C2=CC1)Br)=O
Name
2-biphenyl magnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Ether is distilled away under reduced pressure
ADDITION
Type
ADDITION
Details
by adding
TEMPERATURE
Type
TEMPERATURE
Details
Thereafter, the solution is refluxed for 1 hr
Duration
1 h
FILTRATION
Type
FILTRATION
Details
by filtering precipitate by suction
WASH
Type
WASH
Details
by washing with water
CUSTOM
Type
CUSTOM
Details
recrystallizing with methanol

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=2C3(C4=CC(=CC=C4C2C=C1)Br)C1=CC=CC=C1C=1C=CC=CC13
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.